Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate
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Overview
Description
ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE typically involves multi-step organic reactions The process begins with the formation of the core structure, which includes the thiophene and chlorobenzenesulfonyl groupsCommon reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, which facilitate the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **ETHYL {[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE
- **ETHYL {[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE
Uniqueness
ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H16ClNO5S2 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]amino]-2-oxoacetate |
InChI |
InChI=1S/C16H16ClNO5S2/c1-2-23-16(20)15(19)18-10-14(13-4-3-9-24-13)25(21,22)12-7-5-11(17)6-8-12/h3-9,14H,2,10H2,1H3,(H,18,19) |
InChI Key |
TVNOSDQHFYNRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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